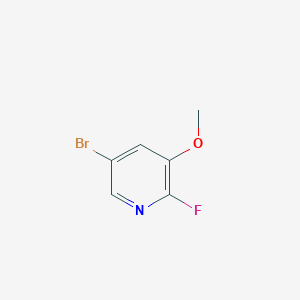

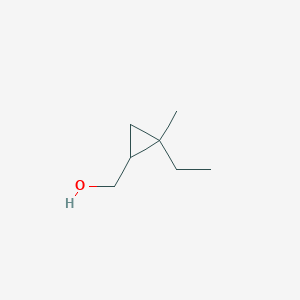

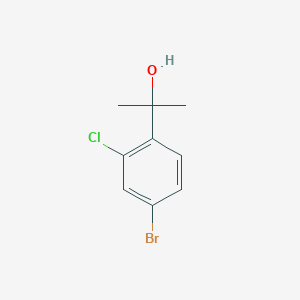

![molecular formula C9H23NO2Si B1373951 O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine CAS No. 1009335-04-9](/img/structure/B1373951.png)

O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine

Übersicht

Beschreibung

O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of similar compounds, such as tert-Butyldimethylsilyl ethers, has been studied extensively. The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, but it was found to react very slowly and give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-Butyldimethylsilyl ethers have been studied. They are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have potential applications in pharmaceuticals, particularly in the development of new drugs with anticancer, anti-inflammatory, and analgesic properties.

Solid Supported Synthesis of Hydroxamic Acids

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine: is utilized to induce cleavage during the solid-supported synthesis of hydroxamic acids . Hydroxamic acids are crucial in medicinal chemistry for their role as enzyme inhibitors, which can be used to treat various diseases.

Chemical Additive and Intermediate

The compound finds use as a chemical additive and an intermediate in organic synthesis processes . Its role as an intermediate can be pivotal in the development of various synthetic pathways for complex organic molecules.

Synthesis of Prenyl Indole Derivatives

It is used in the synthesis of prenyl indole derivatives, which are significant scaffolds in the synthesis of compounds isolated from plants, bacteria, and fungi . These derivatives are important due to their diverse biological activities.

Research Tool in Organic Chemistry

As a research tool, this compound is employed in experimental procedures to understand the mechanisms of chemical reactions and to develop new synthetic methods .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is to induce the cleavage during the solid-supported synthesis of hydroxamic acids .

Mode of Action

The compound interacts with its targets by inducing the cleavage in the synthesis process of hydroxamic acids . This interaction results in changes in the structure of the hydroxamic acids, facilitating their synthesis.

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of hydroxamic acids . The downstream effects of this pathway are the production of hydroxamic acids, which have various applications in organic synthesis and medicinal chemistry.

Result of Action

The molecular and cellular effects of the compound’s action result in the successful synthesis of hydroxamic acids . These acids are valuable in various fields, including organic synthesis and medicinal chemistry.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored in a cool and dry environment to maintain its stability and efficacy .

Eigenschaften

IUPAC Name |

O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVCHDNSQSPODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

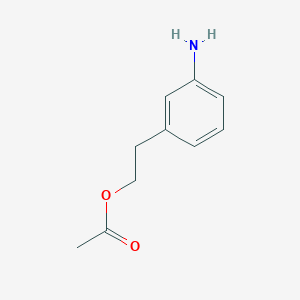

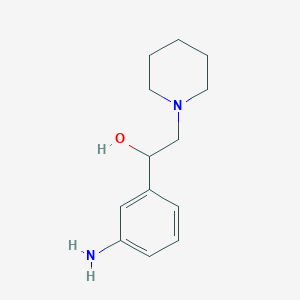

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)